Isobutylamino-acetic acid benzyl ester
Description
Isobutylamino-acetic acid benzyl ester is a benzyl ester derivative containing an amino-functionalized acetic acid backbone. These compounds are typically intermediates in pharmaceutical synthesis, leveraging the benzyl ester moiety for protecting carboxylic acid groups during organic reactions .
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
benzyl 2-(2-methylpropylamino)acetate |
InChI |
InChI=1S/C13H19NO2/c1-11(2)8-14-9-13(15)16-10-12-6-4-3-5-7-12/h3-7,11,14H,8-10H2,1-2H3 |
InChI Key |
AQNYSIHAZTWLGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Group Comparisons

Key Observations :
- Amino vs.
- Molecular Weight: Amino-substituted benzyl esters (e.g., C₂₁H₃₃N₃O₃ in ) are heavier than simple esters like benzyl acetate, influencing solubility and pharmacokinetics.
Physicochemical Properties
Table 2: Physical and Chemical Properties
Key Observations :
- Solubility: Amino groups in this compound may improve aqueous solubility compared to purely hydrophobic esters like isobutyl benzoate .
- Stability: Benzyl esters generally hydrolyze under extreme pH; amino-substituted variants may exhibit unique reactivity in biological systems .
Key Observations :
- Synthesis Complexity: Amino-substituted benzyl esters require multi-step organic synthesis (e.g., Boc protection), unlike simpler esterifications .
- Biological Relevance: CABE and related cinnamic acid esters have documented bioactivity, whereas amino-substituted variants are often tailored for drug delivery .
Key Observations :
- Amino Esters: Limited safety data necessitate stringent handling, as seen in carbamic acid benzyl ester guidelines .
- Flammability: Aliphatic esters like isobutyl acetate pose greater fire risks than aromatic/amino variants .
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